molecular formula C10H13ClO2 B13709701 4-[2-(Chloromethoxy)ethyl]anisole

4-[2-(Chloromethoxy)ethyl]anisole

Cat. No.: B13709701
M. Wt: 200.66 g/mol
InChI Key: ZZZCWOSQKJMUAL-UHFFFAOYSA-N
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Description

4-[2-(Chloromethoxy)ethyl]anisole is an organic compound with the molecular formula C10H13ClO2. It is a derivative of anisole, which is known for its pleasant odor reminiscent of anise seed. This compound is primarily used in research and development settings and has various applications in organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[2-(Chloromethoxy)ethyl]anisole can be synthesized through a multi-step process involving the reaction of anisole with chloromethyl ethyl ether. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and catalysts. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Chloromethoxy)ethyl]anisole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alkanes or alcohols

Scientific Research Applications

4-[2-(Chloromethoxy)ethyl]anisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-[2-(Chloromethoxy)ethyl]anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity or function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Anisole (Methoxybenzene): A simpler compound with a similar structure but without the chloromethoxyethyl group.

    4-Chloroanisole: Similar to 4-[2-(Chloromethoxy)ethyl]anisole but lacks the ethyl group.

    4-Methylanisole: Contains a methyl group instead of the chloromethoxyethyl group.

Uniqueness

This compound is unique due to the presence of both the chloromethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethyl]-4-methoxybenzene

InChI

InChI=1S/C10H13ClO2/c1-12-10-4-2-9(3-5-10)6-7-13-8-11/h2-5H,6-8H2,1H3

InChI Key

ZZZCWOSQKJMUAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCOCCl

Origin of Product

United States

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